molecular formula C19H18F3NO3 B2815932 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1421528-64-4

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2815932
CAS No.: 1421528-64-4
M. Wt: 365.352
InChI Key: SCCBYYBNVIMBEN-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 4-(trifluoromethoxy)benzoic acid.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group in 2-hydroxy-1,2,3,4-tetrahydronaphthalene, followed by its reaction with a suitable alkylating agent to introduce the benzyl group.

    Amide Bond Formation: The intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Deprotection: Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used.

    Catalysts and Solvents: The choice of catalysts and solvents is crucial for maximizing yield and purity. Common solvents include dichloromethane and dimethylformamide, while catalysts may include palladium or other transition metals.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Explored for its properties in the development of new materials, including polymers and coatings.

    Chemical Biology: Utilized in probing biochemical pathways and mechanisms due to its unique structural features.

Mechanism of Action

The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects involves:

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide
  • N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-chlorobenzamide

Uniqueness

Compared to similar compounds, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c20-19(21,22)26-16-7-5-14(6-8-16)17(24)23-12-18(25)10-9-13-3-1-2-4-15(13)11-18/h1-8,25H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCBYYBNVIMBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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